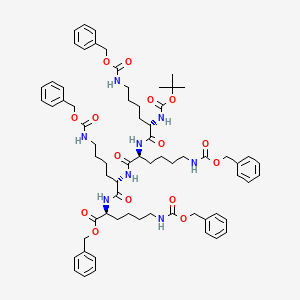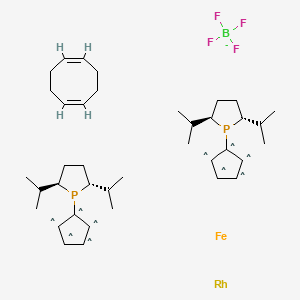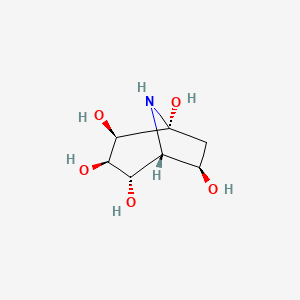![molecular formula C26H37NS2 B1495017 7,7-bis(2-ethylhexyl)-3,11-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene-4-carbonitrile](/img/structure/B1495017.png)
7,7-bis(2-ethylhexyl)-3,11-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene-4-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4-Bis(2-ethylhexyl)-4H-cyclopenta[1,2-b:5,4-b’]dithiophene-2-carbonitrile is an organic compound known for its unique structural properties. This compound is part of the cyclopenta[1,2-b:5,4-b’]dithiophene family, which is characterized by a fused ring system containing sulfur atoms. The presence of 2-ethylhexyl groups enhances its solubility and processability, making it a valuable material in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Bis(2-ethylhexyl)-4H-cyclopenta[1,2-b:5,4-b’]dithiophene-2-carbonitrile typically involves a multi-step process. One common method includes the nitration of benzodithiophene derivatives followed by cyclization reactions. The reaction conditions often require the use of strong acids and bases, as well as specific temperature controls to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize yield and efficiency. The use of catalysts and advanced purification techniques, such as chromatography, ensures the high purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
4,4-Bis(2-ethylhexyl)-4H-cyclopenta[1,2-b:5,4-b’]dithiophene-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents such as lithium aluminum hydride can be used.
Substitution: Halogenation and alkylation reactions are typical, using reagents like halogens or alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (chlorine, bromine), alkyl halides (methyl iodide, ethyl bromide).
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in different applications .
Aplicaciones Científicas De Investigación
4,4-Bis(2-ethylhexyl)-4H-cyclopenta[1,2-b:5,4-b’]dithiophene-2-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential in biological imaging and as a probe for studying cellular processes.
Medicine: Explored for its potential in drug delivery systems and as a therapeutic agent.
Mecanismo De Acción
The mechanism by which 4,4-Bis(2-ethylhexyl)-4H-cyclopenta[1,2-b:5,4-b’]dithiophene-2-carbonitrile exerts its effects involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to engage in electron transfer processes, making it an effective material in photocatalytic and electronic applications. The presence of sulfur atoms in the ring system enhances its ability to participate in redox reactions, contributing to its functionality .
Comparación Con Compuestos Similares
Similar Compounds
4,8-Bis(2-ethylhexyl)benzo[1,2-b4,5-b’]dithiophene: Another compound with a similar fused ring system and alkyl groups.
4,8-Bis(triisopropylsilylethynyl)benzo[1,2-b4,5-b’]dithiophene: Known for its application in polymer solar cells.
4,4,9,9-Tetrakis(4-hexylphenyl)-4,9-dihydro-s-indaceno[1,2-b5,6-b’]dithiophene: Used in the synthesis of low band gap small molecules.
Uniqueness
4,4-Bis(2-ethylhexyl)-4H-cyclopenta[1,2-b:5,4-b’]dithiophene-2-carbonitrile stands out due to its enhanced solubility and processability, which are attributed to the 2-ethylhexyl groups. These properties make it particularly suitable for applications in organic electronics and other advanced materials .
Propiedades
Fórmula molecular |
C26H37NS2 |
|---|---|
Peso molecular |
427.7 g/mol |
Nombre IUPAC |
7,7-bis(2-ethylhexyl)-3,11-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene-4-carbonitrile |
InChI |
InChI=1S/C26H37NS2/c1-5-9-11-19(7-3)16-26(17-20(8-4)12-10-6-2)22-13-14-28-24(22)25-23(26)15-21(18-27)29-25/h13-15,19-20H,5-12,16-17H2,1-4H3 |
Clave InChI |
IUOOUXSCGMFBPV-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(CC)CC1(C2=C(C3=C1C=C(S3)C#N)SC=C2)CC(CC)CCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(1R,3aR,5aR,5bR,7aR,9S,10R,11aR,11bR,13aR,13bR)-3a,5a,5b,8,8,11a-hexamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-9,10-diol](/img/structure/B1494970.png)
![Adipic acid bis[2,5-dioxo-3-(sodiooxysulfonyl)pyrrolizino]](/img/structure/B1494971.png)

![4-bromo-5,6-difluorobenzo[c][1,2,5]thiadiazole](/img/structure/B1494978.png)
![10-phenyl-2'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-10H-spiro[acridine-9,9'-fluorene]](/img/structure/B1494979.png)




![[(2Z,9Z)-4-Hydroxy-2,5,5,9-tetramethylcycloundeca-2,9-dien-1-yl] 4-hydroxybenzoate](/img/structure/B1494991.png)
